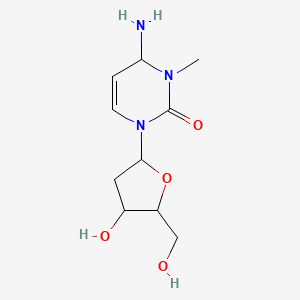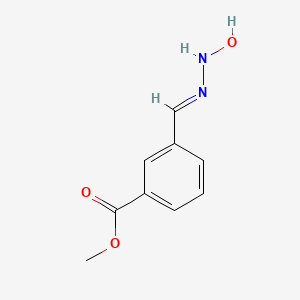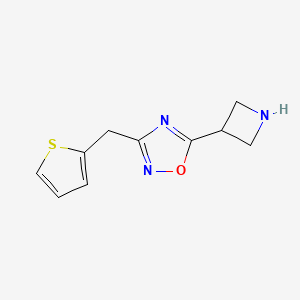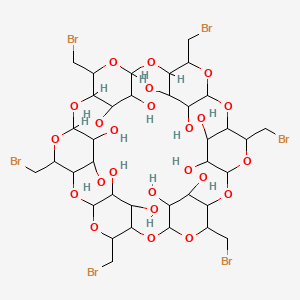![molecular formula C7H12N2O5 B12103279 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a hydroxypropanoyl group, and an aminoacetic acid moiety. Its molecular formula is C7H13N3O5, and it has a molecular weight of 219.20 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The initial step involves the acetylation of 3-hydroxypropanoic acid to form 3-acetamido-3-hydroxypropanoic acid.
Amidation: This intermediate is then subjected to amidation with glycine to yield the final product, this compound.
The reaction conditions often require controlled temperatures, typically around 0-5°C for acetylation, and room temperature for amidation. Catalysts such as acetic anhydride and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound throughout the synthesis process.
化学反应分析
Types of Reactions
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-[(2-Acetamido-3-oxopropanoyl)amino]acetic acid, while reduction can produce 2-[(2-Acetamido-3-hydroxypropanoyl)amino]ethanol.
科学研究应用
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biomarker.
Medicine: Research explores its therapeutic potential, particularly in drug design and development.
作用机制
The mechanism by which 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors involved in metabolic pathways. The compound can modulate enzyme activity, leading to changes in metabolic flux and cellular responses. Detailed studies are required to elucidate the exact pathways and molecular interactions.
相似化合物的比较
Similar Compounds
- 2-[(2-Acetamido-3-oxopropanoyl)amino]acetic acid
- 2-[(2-Acetamido-3-hydroxypropanoyl)amino]ethanol
- N-Acetylglycine
Uniqueness
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions and applications, making it valuable in both research and industrial contexts.
属性
分子式 |
C7H12N2O5 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
2-[(2-acetamido-3-hydroxypropanoyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13) |
InChI 键 |
DZSFFSREGMDONQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CO)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)
![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)








![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)
